Validated Utility as an Intermediate for a p38 MAPK Clinical Candidate
This compound serves as a critical intermediate for the synthesis of RO3201195, a p38 MAP kinase inhibitor that advanced to Phase I clinical trials. The presence of the 4-(4-fluorophenyl)-1H-pyrazol-5-amine core is not merely structural; it was optimized from a high-throughput screening hit to achieve high oral bioavailability and selectivity for p38 [1]. The lead compound, RO3201195, demonstrated a p38α IC50 of 700 nM [2]. While this is the activity of the final molecule, it directly validates the core scaffold as a key pharmacophore, a credential absent for other unsubstituted or differently substituted 5-aminopyrazoles not linked to clinical development.
| Evidence Dimension | Validation as a Core Pharmacophore |
|---|---|
| Target Compound Data | Core scaffold of RO3201195, a Phase I clinical candidate |
| Comparator Or Baseline | Unsubstituted 5-aminopyrazole or other 4-aryl-5-aminopyrazoles (e.g., 4-phenyl-1H-pyrazol-5-amine) |
| Quantified Difference | The target compound's specific substitution pattern is directly linked to a known, well-characterized clinical candidate with published potency, selectivity, and pharmacokinetic data. Other analogs lack this level of validated utility and associated data package. |
| Conditions | Structural analysis of the lead compound RO3201195 (J. Med. Chem. 2006, 49, 1562-1575) |
Why This Matters
For medicinal chemists, procuring this specific building block provides a direct, literature-supported entry point into a validated chemical space with known pharmacokinetic and selectivity properties, reducing early-stage development risk compared to exploring an uncharacterized analog.
- [1] Goldstein, D. M., Alfredson, T. A., Bertrand, J. A., Browner, M. F., Clifford, K., Dalrymple, S. A., ... & Zhu, Z. (2006). Discovery of S-[5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry, 49(5), 1562-1575. View Source
- [2] BindingDB. (n.d.). BDBM15754: (2S)-3-(3-{[5-amino-1-(4-fluorophenyl)-1H-pyrazol-... Affinity Data: IC50=700nM for human p38alpha MAP kinase. Retrieved from http://bdb2.ucsd.edu View Source
